Ethyl 6-methyl-2-oxo-4-{2-[2-oxo-2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making this method efficient for both laboratory and industrial production .
Chemical Reactions Analysis
ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidinoethoxy and naphthyl moieties.
Cycloaddition: The compound can participate in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition.
Scientific Research Applications
ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It has been investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. For instance, it has been identified as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis. The inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways that result in cellular apoptosis .
Comparison with Similar Compounds
ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be compared with other dihydropyrimidinones such as:
Monastrol: Another kinesin-5 inhibitor with similar anticancer properties.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
6-Methyl-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate: Known for its wide spectrum of biological activities.
The uniqueness of ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific structure, which allows for diverse chemical modifications and a broad range of biological activities.
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[2-(2-oxo-2-piperidin-1-ylethoxy)naphthalen-1-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H29N3O5/c1-3-32-24(30)21-16(2)26-25(31)27-23(21)22-18-10-6-5-9-17(18)11-12-19(22)33-15-20(29)28-13-7-4-8-14-28/h5-6,9-12,23H,3-4,7-8,13-15H2,1-2H3,(H2,26,27,31) |
InChI Key |
CUUJSSIAGKQNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC3=CC=CC=C32)OCC(=O)N4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.